N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate hydroxy derivatives with other reagents . For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, cyclopentylamine, and N,N-diisopropylethylamine (DIEA) were dissolved in DMF. Then, 2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) was added to the solution. After stirring for several hours, the reaction was complete .Scientific Research Applications
Overview
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound that has garnered interest in various scientific research areas due to its unique structural and functional properties. While specific studies directly focusing on this compound are scarce, insights can be drawn from research on related compounds and functional groups that share similar structural motifs or pharmacophoric elements. Below, we explore the applications in scientific research based on analogous structures and related functionalities.
Antioxidant Properties
Research has highlighted the significance of compounds with hydroxyl groups, especially those embedded within cyclical and aromatic structures, for their potential antioxidant properties. For instance, studies on hydroxycinnamic acids and their derivatives, which share a phenolic nature similar to part of the N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide structure, have shown substantial antioxidant activities. These activities are crucial for mitigating oxidative stress-related diseases and have been explored for their therapeutic potential in preventing or treating conditions associated with oxidative damage (Razzaghi-Asl et al., 2013).
Antimicrobial and Antiviral Activities
Compounds featuring carboxamide and cyclopentyl groups have been investigated for their antimicrobial and antiviral effects. The structural complexity and the presence of multiple functional groups can contribute to interactions with biological targets, potentially inhibiting the growth of various pathogens. For instance, phosphonic acid derivatives, which bear resemblance in terms of the presence of a polar functional group attached to a cyclic backbone, have been utilized for their bioactive properties, including antimicrobial activities (Sevrain et al., 2017).
Neuroprotective and Cognitive Enhancing Effects
Research on compounds similar to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, especially those within the pyrrolidine class, has shown promising neuroprotective and cognitive-enhancing effects. These compounds interact with central nervous system receptors and may influence neurochemical pathways that enhance cognitive functions, suggesting potential applications in treating neurological disorders or improving cognitive performance (Veinberg et al., 2015).
Drug Development and Medicinal Chemistry
The structural features of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, including the cyclopentyl and carboxamide groups, are frequently explored in medicinal chemistry for drug design. These features can contribute to the compound's binding affinity and specificity towards biological targets, making it a potential scaffold for developing new therapeutic agents. Studies in this area focus on optimizing these structural elements to improve pharmacokinetic and pharmacodynamic profiles of novel drugs (Che et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-10-12-6-13(8-15(12)21)18-17(23)11-7-16(22)19(9-11)14-4-2-1-3-5-14/h1-5,11-13,15,20-21H,6-10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKPCJYMMATMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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